Cas no 88942-68-1 (Propanedioic acid, fluoro(3-oxo-1-phenylbutyl)-, dimethyl ester)

Propanedioic acid, fluoro(3-oxo-1-phenylbutyl)-, dimethyl ester structure
88942-68-1 structure
Product Name:Propanedioic acid, fluoro(3-oxo-1-phenylbutyl)-, dimethyl ester
CAS No:88942-68-1
MF:C15H17FO5
MW:296.290888547897
CID:618978
PubChem ID:13269194
Update Time:2025-04-19

Propanedioic acid, fluoro(3-oxo-1-phenylbutyl)-, dimethyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid, fluoro(3-oxo-1-phenylbutyl)-, dimethyl ester
    • dimethyl 2-fluoro-2-(3-oxo-1-phenylbutyl)propanedioate
    • DTXSID40533443
    • Dimethyl fluoro(3-oxo-1-phenylbutyl)propanedioate
    • 88942-68-1
    • Inchi: 1S/C15H17FO5/c1-10(17)9-12(11-7-5-4-6-8-11)15(16,13(18)20-2)14(19)21-3/h4-8,12H,9H2,1-3H3
    • InChI Key: HYAKOGZHHMTORE-UHFFFAOYSA-N
    • SMILES: FC(C(=O)OC)(C(=O)OC)C(C1C=CC=CC=1)CC(C)=O

Computed Properties

  • Exact Mass: 296.10600180g/mol
  • Monoisotopic Mass: 296.10600180g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 69.7Ų
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